molecular formula C26H27N5O3 B2606230 8-(4-methoxybenzyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887865-65-8

8-(4-methoxybenzyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2606230
CAS No.: 887865-65-8
M. Wt: 457.534
InChI Key: VFRHDAHQVHQZEY-UHFFFAOYSA-N
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Description

8-(4-Methoxybenzyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methoxybenzyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic synthesis. One common approach starts with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the phenethyl and methoxybenzyl groups through alkylation reactions. The trimethyl groups are usually introduced via methylation reactions using methyl iodide or similar reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazo[2,1-f]purine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the imidazo[2,1-f]purine core can produce dihydro derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 8-(4-methoxybenzyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in biological studies due to its potential pharmacological activities. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development. Research is ongoing to explore its effects on various biological pathways and its potential therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its complex structure makes it a valuable target for the development of advanced materials for use in electronics, coatings, and other high-tech applications.

Mechanism of Action

The mechanism of action of 8-(4-methoxybenzyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact pathways involved and to identify the molecular targets with which it interacts.

Comparison with Similar Compounds

Similar Compounds

  • 8-Benzyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 8-(4-Hydroxybenzyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Uniqueness

Compared to similar compounds, 8-(4-methoxybenzyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione stands out due to the presence of the methoxy group on the benzyl moiety. This functional group can significantly influence the compound’s reactivity and biological activity, potentially enhancing its effectiveness in certain applications. The trimethyl groups also contribute to its unique chemical properties, affecting its solubility and stability.

Properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]-4,7,8-trimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3/c1-17-18(2)31-22-23(27-25(31)30(17)16-20-10-12-21(34-4)13-11-20)28(3)26(33)29(24(22)32)15-14-19-8-6-5-7-9-19/h5-13H,14-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRHDAHQVHQZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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